hemoglobin D-Neath
Description
Properties
CAS No. |
151248-25-8 |
|---|---|
Molecular Formula |
C10H15NO |
Synonyms |
hemoglobin D-Neath |
Origin of Product |
United States |
Molecular Genetics and Structural Basis of Hemoglobin D Neath
The Beta-Globin Gene (HBB) Locus and its Significance in Hemoglobinopathies
The HBB gene is located on chromosome 11 at position 15.5. plos.orgwikipedia.org This gene provides the instructions for synthesizing the beta-globin protein, a crucial component of adult hemoglobin (Hemoglobin A, HbA). wikipedia.orgcincinnatichildrens.orgmedlineplus.gov HbA is the most abundant hemoglobin in adults, consisting of two alpha-globin chains and two beta-globin chains (α2β2). wikipedia.orgcincinnatichildrens.orgwikipedia.org
Mutations within the HBB gene are responsible for a variety of inherited blood disorders known as hemoglobinopathies. plos.orgwikipedia.orgcincinnatichildrens.org These disorders can involve alterations in the structure of the beta-globin chain (structural variants like Hemoglobin D-Neath) or affect the rate of beta-globin production (beta-thalassemias). cincinnatichildrens.orgslideshare.netnih.gov Hemoglobinopathies are among the most common monogenic diseases globally, with significant prevalence in certain populations. plos.orgplos.org
Detailed Analysis of the this compound Point Mutation: β121 Glu→Ala (HBB:c.365A>C)
This compound is characterized by a specific point mutation in the HBB gene. This mutation occurs at codon 121, where a change in the DNA sequence leads to the substitution of a single amino acid in the beta-globin chain. jst.go.jpnih.govdnai.orgnih.govresearchgate.net Specifically, the glutamic acid residue (Glu) normally present at position 121 is replaced by alanine (B10760859) (Ala). jst.go.jpdnai.orgnih.govresearchgate.net
At the DNA level, the mutation involves a transition from adenine (B156593) (A) to cytosine (C) at the third position of codon 121 in the HBB gene (HBB:c.365A>C). nih.govhtct.com.br This codon change (GAA to GCA) results in the incorporation of alanine instead of glutamic acid during protein synthesis. researchgate.net
This compound was first identified in an individual of Caucasian origin during a genetic survey in London. dnai.org
Impact of the Mutation on this compound Globin Chain Conformation
The substitution of glutamic acid with alanine at position 121 of the beta-globin chain in this compound can impact the protein's conformation. Glutamic acid is a negatively charged, hydrophilic amino acid, while alanine is a neutral, hydrophobic amino acid. Replacing a charged residue with a neutral one in a protein structure can alter local charge distribution and potentially affect folding and interactions.
Tetramer Assembly and Stability in this compound
Normal adult hemoglobin exists as a tetramer composed of two alpha and two beta subunits (α2β2). wikipedia.orgcincinnatichildrens.orgwikipedia.org These subunits are held together by non-covalent bonds. nih.gov The stability of the hemoglobin tetramer is influenced by various factors, including electrostatic interactions. nih.gov
While direct studies specifically on the tetramer assembly and stability of this compound are not detailed in the provided search results, the mutation at β121 could potentially influence the interactions between the alpha and beta subunits within the tetramer. The change from a charged glutamic acid to a neutral alanine at the α1β1 or α2β2 interface might subtly alter the non-covalent bonds and affect the equilibrium between the tetrameric and dimeric forms of hemoglobin. nih.gov
Comparative Structural Biology of this compound and Other Beta-Globin Chain Variants (e.g., Hemoglobin D-Punjab)
This compound is one of several hemoglobin variants categorized as "Hemoglobin D" based on their similar electrophoretic mobility under alkaline conditions. jst.go.jpnih.govnih.govresearchgate.nethtct.com.br However, these variants arise from different point mutations in the HBB gene. jst.go.jpnih.govnih.govresearchgate.nethtct.com.br
Hemoglobin D-Punjab (also known as Hemoglobin D-Los Angeles) is another common Hemoglobin D variant. jst.go.jpnih.govnih.govresearchgate.nethtct.com.brwikipedia.orgwikipedia.org The mutation in Hemoglobin D-Punjab is at the same codon 121 as this compound, but it involves a different amino acid substitution: glutamic acid is replaced by glutamine (β121 Glu→Gln). jst.go.jpnih.govnih.govresearchgate.nethtct.com.brwikipedia.org This corresponds to a DNA change of GAA to CAA. nih.govhtct.com.brwikipedia.orgplos.org
Comparing the structural biology of this compound (β121 Glu→Ala) and Hemoglobin D-Punjab (β121 Glu→Gln) highlights the subtle differences in how different amino acid substitutions at the same position can affect the protein. Both alanine and glutamine are neutral amino acids, but glutamine is polar while alanine is nonpolar. These differences in side chain properties could lead to variations in local interactions and hydration around position 121, potentially resulting in distinct, albeit sometimes subtle, structural and functional consequences.
Despite having different mutations, this compound and Hemoglobin D-Punjab exhibit similar electrophoretic behavior at alkaline pH, migrating similarly to Hemoglobin S. nih.govhtct.com.brascls.orgwikipedia.org However, they can be differentiated through techniques like DNA analysis and, in some cases, chromatography or isoelectric focusing. jst.go.jpnih.govhtct.com.brplos.org
Molecular Features Distinguishing this compound from Other Hemoglobin D Subtypes
The primary molecular feature distinguishing this compound from other Hemoglobin D subtypes is the specific amino acid substitution at position 121 of the beta-globin chain (Glu→Ala) and the corresponding nucleotide change in the HBB gene (HBB:c.365A>C). jst.go.jpnih.govnih.govresearchgate.nethtct.com.brplos.orgfishersci.caamericanelements.com
Other Hemoglobin D variants have different mutations at various positions within the beta-globin gene. For example, Hemoglobin D-Iran has a mutation at β22 Glu→Gln, Hemoglobin D-Bushman at β16 Gly→Arg, and Hemoglobin D-Ibadan at β87 Thr→Lys. jst.go.jpnih.govnih.govresearchgate.nettums.ac.ir
While different Hemoglobin D subtypes may share similar electrophoretic properties, their distinct underlying genetic mutations and amino acid changes provide the definitive molecular basis for their differentiation. jst.go.jpnih.govhtct.com.brplos.org Molecular analysis techniques, such as DNA sequencing, are essential for accurate identification and differentiation of these variants. jst.go.jphtct.com.brplos.org
Here is a table summarizing the mutations of some Hemoglobin D subtypes:
| Hemoglobin Variant | Beta-Globin Chain Mutation | HBB:c. Designation |
| This compound | β121 Glu→Ala | c.365A>C |
| Hemoglobin D-Punjab | β121 Glu→Gln | c.364G>C |
| Hemoglobin D-Iran | β22 Glu→Gln | c.67G>C |
| Hemoglobin D-Bushman | β16 Gly→Arg | c.49G>C |
| Hemoglobin D-Ibadan | β87 Thr→Lys | c.263C>A |
| Hemoglobin D-Granada | β22 Glu→Val | c.68A>T |
| Hemoglobin D-Ouled Rabah | β19 Asn→Lys | c.60C>A or c.60C>G |
| Hemoglobin D-Agri | β9 Ser→Tyr and β121 Glu→Gln | c.29C>A; c.364G>C |
Note: This table includes data from multiple sources. jst.go.jpnih.govnih.govresearchgate.nethtct.com.brplos.org
Pathophysiological Mechanisms Associated with Hemoglobin D Neath Variants
Influence of the β121 Glu→Ala Substitution on Hemoglobin D-Neath Protein Functionality
This compound is defined by a point mutation in the beta-globin gene that results in the substitution of glutamic acid (Glu) with alanine (B10760859) (Ala) at the 121st position of the beta-globin chain (β121 Glu→Ala). researchgate.netresearchgate.net Normal adult hemoglobin (HbA) has glutamic acid at this position. wikipedia.org This single amino acid change can impact the structure and function of the hemoglobin molecule. wikipedia.orgascls.org While the precise functional consequences of the Glu→Ala substitution specifically in this compound are not as extensively documented as the Glu→Gln substitution in Hemoglobin D-Punjab, amino acid substitutions in globin molecules can alter oxygen binding affinity, molecular solubility, and how hemoglobin molecules interact within the red blood cell. ascls.org
Red Blood Cell Phenotypes and Morphological Alterations Linked to this compound Expression
In the heterozygous state (inheriting one gene for this compound and one for normal hemoglobin A), individuals are typically asymptomatic and have normal hemoglobin levels and red blood cell morphology. wikipedia.orgwa.gov
In the homozygous state (inheriting the this compound gene from both parents), individuals with Hemoglobin D disease (including variants like D-Neath) usually have mild anemia and may exhibit a slightly enlarged spleen. wikipedia.orgresearchgate.nettexas.gov Red blood cells in individuals with Hemoglobin D disease can be smaller with less color than normal red blood cells (microcytic and hypochromic). researchgate.nettexas.gov They may also have an irregular shape, sometimes described as having a "bull's eye target" appearance due to particles inside the red blood cells drawing together towards the center. researchgate.nettexas.gov These red blood cells can be less flexible and more fragile, leading to a shorter lifespan compared to normal red blood cells. texas.gov
Here is a summary of red blood cell phenotypes in different this compound states:
| Hemoglobin State | Clinical Presentation | Anemia Severity | Red Blood Cell Morphology | Spleen |
| Heterozygous (Hb AD-Neath) | Asymptomatic | None | Normal size, color, and shape | Normal |
| Homozygous (Hb DD-Neath) | Usually asymptomatic, rarely mild symptoms texas.gov | Mild anemia | Smaller size, less color, irregular shape (target cells) researchgate.nettexas.gov | May be slightly enlarged wikipedia.orgresearchgate.nettexas.gov |
Note: This table is based on general findings for Hemoglobin D variants, including D-Neath.
Molecular Pathophysiology of this compound in Homozygous States
Homozygous this compound disease is considered rare. researchgate.net In this state, the primary hemoglobin present is this compound. The pathophysiology is generally associated with mild hemolytic anemia. wikipedia.orgresearchgate.nettexas.gov The altered structure of the this compound molecule due to the β121 Glu→Ala substitution can lead to decreased stability and increased fragility of red blood cells. texas.gov This premature destruction of red blood cells contributes to the observed mild anemia. wikipedia.orgresearchgate.nettexas.gov The red blood cells may also exhibit decreased osmotic fragility. researchgate.netwa.gov While the exact molecular mechanisms specifically for homozygous this compound are not extensively detailed, the general understanding of Hemoglobin D homozygosity involves the presence of a high percentage of the variant hemoglobin, leading to the characteristic morphological changes and reduced red blood cell lifespan. researchgate.nettexas.gov
Molecular Dynamics and Cellular Consequences of Compound Heterozygosity with this compound
Compound heterozygosity occurs when an individual inherits a gene for this compound from one parent and a different abnormal hemoglobin gene or a thalassemia allele from the other parent. ascls.org The clinical severity in compound heterozygotes can vary significantly depending on the specific combination of inherited genes. ascls.org
Interactions of this compound with Sickle Hemoglobin (Hb S): Molecular Polymerization Facilitation and Red Cell Fragility
Co-inheritance of this compound with Hemoglobin S (Hb S) results in Hemoglobin SD-Neath disease. wikipedia.orgplos.org Hemoglobin S is caused by a mutation (β6 Glu→Val) that leads to the polymerization of deoxygenated hemoglobin molecules, causing red blood cells to deform into a sickle shape. semanticscholar.orgmedcell.org Hemoglobin D variants, including this compound, migrate similarly to Hemoglobin S on alkaline electrophoresis. ascls.org
While this compound itself does not cause sickling, its interaction with Hemoglobin S can influence the polymerization process. Studies on Hemoglobin D-Punjab (which has a similar mutation at β121) have shown that the presence of Hemoglobin D can increase the rate of Hemoglobin S polymerization. nih.gov This facilitation of polymerization can lead to red blood cell deformation, increased fragility, and symptoms similar to sickle cell disease, although often milder than homozygous sickle cell anemia (Hb SS). wikipedia.orgascls.orgplos.orghtct.com.br The interaction between this compound and Hemoglobin S can result in moderate to severe hemolytic anemia and vaso-occlusive events. htct.com.brircmj.com The altered molecular interactions due to the β121 Glu→Ala substitution in this compound, in the presence of the β6 Glu→Val substitution in Hemoglobin S, can contribute to the formation of mixed polymers or influence the stability of Hemoglobin S polymers, thereby impacting red cell fragility and the clinical presentation of Hemoglobin SD-Neath disease. wa.govcairn.inforesearchgate.netuniprot.org
Molecular Interactions of this compound with Beta-Thalassemia Alleles: Effects on Globin Chain Balance
Beta-thalassemia is characterized by reduced or absent synthesis of beta-globin chains due to mutations in the HBB gene. mdpi.comarchivesofmedicalscience.com Co-inheritance of this compound with beta-thalassemia alleles results in this compound/beta-thalassemia. In this compound heterozygous state, the production of normal beta-globin chains is reduced, while the variant this compound beta-globin chains are produced from the inherited this compound allele. wa.govircmj.comcairn.inforesearchgate.netnih.gov
The severity of this compound/beta-thalassemia depends on the specific beta-thalassemia mutation (β+ mutations result in reduced beta-globin production, while β0 mutations result in absent beta-globin production). ascls.orgarchivesofmedicalscience.com The imbalance in globin chain synthesis, with reduced normal beta-globin and the presence of the this compound beta-globin, leads to an excess of alpha-globin chains. mdpi.comhaematologica.org This excess of unpaired alpha-globin chains is a major contributor to the pathophysiology of beta-thalassemia, causing ineffective erythropoiesis and hemolysis. mdpi.comhaematologica.org
Here is a summary of interactions in compound heterozygous states:
| Co-inherited Condition | Hemoglobin Composition | Pathophysiological Effects | Clinical Severity |
| Hemoglobin S | Hb S, Hb D-Neath, potentially some Hb F and Hb A2 | Facilitated Hb S polymerization, red cell deformation, increased fragility, vaso-occlusion | Moderate to severe hemolytic anemia |
| Alpha-Thalassemia | Hb D-Neath, reduced Hb A, potentially Hb Barts (fetal) or Hb H (adult) | Imbalance in globin chains, reduced alpha-globin synthesis | Can modify phenotype, potentially milder |
| Beta-Thalassemia | Hb D-Neath, reduced or absent Hb A, excess alpha-globin | Imbalance in globin chains, ineffective erythropoiesis, hemolysis | Mild to moderate anemia |
Note: This table summarizes general interactions observed with Hemoglobin D variants, including implications for D-Neath based on its classification.
Epidemiology and Population Genetics of Hemoglobin D Neath
Population Studies and Allele Frequencies of the Hemoglobin D-Neath Mutation
Comprehensive population studies focusing on or including the allele frequency of the this compound mutation (HBB:c.365A>C) are not available in the existing literature based on the search results. plos.orgnih.gov Consequently, the frequency of the Hb D-Neath allele in the general population or in specific ethnic groups remains undocumented.
For comparison, extensive studies have been conducted on Hemoglobin D-Punjab, establishing its status as one of the most common hemoglobin variants globally. nih.gov In some populations, such as the Sikhs of Punjab, the carrier frequency is approximately 2%. nih.gov
Haplotype Analysis of Beta-Globin Gene Clusters Associated with this compound
No studies have been published that perform a haplotype analysis of the beta-globin gene cluster specifically associated with the this compound mutation. Haplotype analysis is a critical tool for understanding the origin and potential spread of a mutation. Such analyses have been performed for other, more common hemoglobin variants. For instance, studies of Hb D-Punjab have identified associations with different haplotypes, suggesting that the mutation may have arisen independently multiple times in different populations (a multicentric origin). htct.com.br
Tracing Historical Migration Routes and Founder Effects in this compound Dissemination
Due to the absence of data on the geographic distribution, allele frequency, and associated haplotypes for this compound, it is not possible to trace any historical migration routes or identify founder effects related to its dissemination. The variant remains described primarily as a rare, isolated finding. nih.govnih.gov
Genetic Demography and the Evolutionary Aspects of this compound Variants
There is no information available regarding the genetic demography or the evolutionary aspects of this compound. The selective pressures, if any, that might influence the persistence or frequency of this specific variant are unknown. Generally, some hemoglobin variants, like Hemoglobin S, have been subject to positive selection in malaria-endemic regions, but there is no evidence to suggest a similar evolutionary advantage for Hb D-Neath.
Advanced Methodologies for Hemoglobin D Neath Research and Identification
Chromatographic Techniques for Hemoglobin D-Neath Separation and Quantification
Chromatographic methods are pivotal in the separation and quantification of hemoglobin variants. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase. For hemoglobin analysis, high-performance liquid chromatography (HPLC) is the most utilized method due to its high resolution, sensitivity, and automation capabilities.
Cation Exchange High-Performance Liquid Chromatography (CE-HPLC)
Cation exchange high-performance liquid chromatography (CE-HPLC) is a powerful tool for the separation of hemoglobin variants based on their net positive charge at a specific pH. In CE-HPLC, the stationary phase consists of negatively charged particles. Hemoglobin molecules, which are positively charged at the pH of the mobile phase, bind to the stationary phase with varying affinities. A gradient of increasing ionic strength or pH is then used to elute the bound hemoglobins, with less positively charged variants eluting earlier than more positively charged ones.
The substitution of a negatively charged glutamic acid with a neutral alanine (B10760859) in this compound results in a molecule that is less negatively charged (or more positively charged) than normal Hemoglobin A at the analytical pH. Consequently, this compound is expected to bind more strongly to the cation exchange column and have a longer retention time compared to HbA.
In automated CE-HPLC systems, hemoglobin variants are often categorized into specific elution "windows." Due to its charge similarity with other D variants, this compound is expected to elute in the 'D-window'. The precise retention time can aid in its presumptive identification. However, co-elution with other variants is possible, necessitating further confirmatory testing.
Table 1: Expected Elution Characteristics of this compound in CE-HPLC
| Hemoglobin Variant | Expected Retention Time Window | Principle of Separation |
|---|---|---|
| Hemoglobin A (HbA) | 'A' Window | Standard elution time for normal adult hemoglobin. |
| Hemoglobin F (HbF) | 'F' Window | Elutes earlier than HbA. |
| Hemoglobin S (HbS) | 'S' Window | Elutes later than HbA, often close to the 'D' window. |
| This compound | 'D' Window | Longer retention time than HbA due to the loss of a negative charge (Glu→Ala). |
Note: The exact retention times can vary between different HPLC systems and methods.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Globin Chain Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is an essential technique for the analysis of the individual globin chains that constitute the hemoglobin molecule. nih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Separation is based on the hydrophobicity of the globin chains. A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to elute the chains, with more hydrophobic chains having longer retention times. nih.gov
Table 2: Expected Elution Order of Globin Chains in RP-HPLC
| Globin Chain | Relative Hydrophobicity | Expected Elution Order |
|---|---|---|
| α-globin | Less hydrophobic | Earlier elution |
| γ-globin | Varies (Gγ and Aγ) | Elutes after α-globin |
| δ-globin | More hydrophobic than α and γ | Elutes after γ-globin |
| β-globin (Normal) | More hydrophobic than δ-globin | Elutes after δ-globin |
| β-globin (Neath) | More hydrophobic than normal β-globin | Expected to elute after the normal β-globin chain |
Electrophoretic Methodologies in this compound Characterization
Electrophoresis separates charged molecules in an electric field. The rate of migration depends on the net charge, size, and shape of the molecule, as well as the properties of the supporting medium and buffer. For hemoglobin analysis, electrophoresis is a fundamental screening and confirmatory tool.
Alkaline Cellulose Acetate Electrophoresis
Alkaline cellulose acetate electrophoresis is performed at a pH of 8.4-8.6. learnhaem.com At this alkaline pH, hemoglobin molecules are negatively charged and migrate from the cathode (-) towards the anode (+). The substitution of the negatively charged glutamic acid with the neutral alanine in this compound results in a loss of a net negative charge. This reduction in negative charge causes this compound to migrate more slowly towards the anode compared to normal Hemoglobin A. learnhaem.com
Research findings for other Hemoglobin D variants, such as Hb D-Punjab, show a migration pattern identical to that of Hemoglobin S (HbS) on alkaline cellulose acetate electrophoresis. nih.gov Given the similar nature of the charge change (loss of a negative charge), it is highly probable that this compound also co-migrates with HbS in this system. This co-migration necessitates the use of other techniques for definitive identification.
Acid Agarose Gel Electrophoresis
To differentiate hemoglobin variants that co-migrate on alkaline electrophoresis, acid agarose gel electrophoresis is employed, typically at a pH of 6.0-6.2. labce.com At this acidic pH, the separation is based on both the charge of the hemoglobin molecules and their interaction with the agarose gel. Hemoglobin molecules will have a net positive charge and migrate towards the cathode (-).
In this system, Hemoglobin D variants, including Hb D-Punjab, migrate with Hemoglobin A. labce.com This is in contrast to Hemoglobin S, which migrates more slowly. Therefore, acid agarose gel electrophoresis is a crucial step to distinguish this compound from Hemoglobin S. The expected finding for a sample containing this compound would be a band that migrates at the same position as HbA.
Table 3: Comparative Electrophoretic Migration of this compound
| Hemoglobin Variant | Alkaline Cellulose Acetate (pH 8.4-8.6) Migration | Acid Agarose Gel (pH 6.0-6.2) Migration |
|---|---|---|
| Hemoglobin A (HbA) | Migrates fastest towards the anode | Migrates towards the cathode |
| Hemoglobin F (HbF) | Migrates slightly slower than HbA | Migrates slightly faster than HbA |
| This compound | Migrates with HbS (slower than HbA) | Migrates with HbA |
| Hemoglobin S (HbS) | Migrates with HbD (slower than HbA) | Migrates slower than HbA |
Isoelectric Focusing (IEF) for this compound
Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI). khanacademy.org The pI is the pH at which a protein has no net electrical charge. In IEF, proteins migrate through a pH gradient until they reach the pH that corresponds to their pI, at which point they stop moving. youtube.com
Capillary Electrophoresis (CE) for Hemoglobin Variant Separation
The separation in CE occurs in silica capillaries where hemoglobin fractions migrate according to their charge-to-mass ratio in an alkaline buffer. researchgate.netsebia.com this compound, like other 'D' variants, typically migrates in a characteristic position. Automated CE systems provide quantitative data on the different hemoglobin fractions, presenting the results as an electropherogram with distinct peaks for each variant. While CE can presumptively identify many common variants and provide accurate quantification of HbA2 and HbF, the definitive identification of rare variants like this compound often requires confirmation by molecular methods. researchgate.netnih.gov The high resolving power of CE allows for the separation of variants that may co-migrate with other hemoglobins in less precise methods like traditional gel electrophoresis. researchgate.netresearchgate.net
Table 1: Principles of Capillary Electrophoresis for this compound
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Principle of Separation | Differential migration of charged molecules in an electric field within a narrow capillary. | This compound, having a different amino acid composition from HbA, will have a distinct electrophoretic mobility allowing for its separation and presumptive identification. |
| Instrumentation | Automated capillary electrophoresis system with a detector. | Provides high resolution, reproducibility, and quantification of the this compound fraction. |
| Output | Electropherogram showing peaks corresponding to different hemoglobin fractions. | A specific peak in the 'D' migration zone would be indicative of a Hemoglobin D variant, requiring further characterization. |
Molecular Genetic Approaches for this compound Genotyping
Molecular genetic techniques are essential for the definitive diagnosis of hemoglobin variants by directly analyzing the underlying mutations in the globin genes.
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a molecular technique used to identify single nucleotide polymorphisms (SNPs) or point mutations that either create or abolish a recognition site for a specific restriction enzyme. For this compound, which arises from the HBB:c.365A>C mutation, a PCR-RFLP assay could theoretically be designed.
The process involves amplifying the region of the HBB gene containing codon 121 using PCR. The resulting PCR product is then incubated with a specific restriction enzyme that can differentiate between the normal and the mutant allele. If the mutation introduces or removes a restriction site, the enzyme will cut the DNA from a normal individual and an individual with this compound into fragments of different lengths. These fragments can then be separated by gel electrophoresis to determine the genotype. While PCR-RFLP is a reliable and cost-effective method for screening for known point mutations, its application for each specific rare variant like this compound would require the availability of a suitable restriction enzyme for the particular mutation.
Sanger Sequencing , also known as the chain-termination method, has long been the gold standard for DNA sequencing and is highly effective for identifying the specific mutation causing a hemoglobin variant. researchgate.netnih.govuw.edu This method involves sequencing a specific segment of the HBB gene, typically the exons and their flanking intron-exon boundaries, where most disease-causing mutations are located. arupconsult.com For this compound, Sanger sequencing of the relevant region of the HBB gene would unequivocally identify the c.365A>C mutation. wikipedia.org
Next-Generation Sequencing (NGS) offers a high-throughput approach to DNA sequencing, allowing for the simultaneous analysis of multiple genes or even the entire genome. nih.govresearchgate.net In the context of hemoglobinopathies, targeted NGS panels that include the alpha- and beta-globin genes (HBA1, HBA2, and HBB) are increasingly used. nih.gov This approach is particularly useful in complex cases or for comprehensive screening, as it can identify not only common and rare point mutations but also small insertions and deletions. nih.govmdpi.commdpi.com For this compound, an NGS-based approach would readily detect the causative mutation as part of a broader analysis of the globin genes. nih.gov
Table 2: Comparison of Sequencing Methods for this compound Identification
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
|---|---|---|
| Principle | Dideoxy chain termination method for a single DNA fragment. | Massively parallel sequencing of millions of DNA fragments simultaneously. |
| Throughput | Low to medium. | High to very high. |
| Application for Hb D-Neath | Targeted confirmation of the specific HBB:c.365A>C mutation. | Comprehensive analysis of the HBB gene and other globin genes, identifying the Hb D-Neath mutation along with any other potential variants. |
| Advantages | High accuracy for single gene analysis. | Ability to analyze multiple genes at once; cost-effective for large-scale screening. nih.gov |
| Limitations | Can be time-consuming and costly for analyzing multiple genes. nih.gov | Data analysis can be complex. |
Multiplex Ligation-Dependent Probe Amplification (MLPA) is a molecular technique designed to detect abnormal copy numbers (deletions or duplications) of specific genomic sequences. aruplab.comaruplab.com In the context of the HBB gene, MLPA is a valuable tool for identifying large deletions or duplications that can cause certain types of thalassemia or hereditary persistence of fetal hemoglobin (HPFH). nih.govresearchgate.netunilabs.com
This compound is the result of a point mutation, not a gene deletion or duplication. Therefore, MLPA is not the primary diagnostic method for its identification. However, in complex cases where a patient might have co-inherited a point mutation like this compound and a deletion in the beta-globin gene cluster, MLPA would be an essential tool for a complete molecular diagnosis.
Proteomic and Spectrometric Techniques for this compound Protein Analysis
Proteomic and spectrometric techniques provide direct analysis of the hemoglobin protein, confirming the structural change predicted by the genetic analysis. Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions. In hemoglobin analysis, MS can be used to determine the precise molecular weight of the globin chains. lcms.cznih.gov
The substitution of glutamic acid (129.11 g/mol ) with alanine (71.08 g/mol ) in the beta-globin chain of this compound results in a predictable decrease in the molecular mass of the variant chain. High-resolution mass spectrometry can detect this mass shift, confirming the presence of an abnormal beta-globin chain. researchgate.net Further analysis using tandem mass spectrometry (MS/MS) can pinpoint the exact location of the amino acid substitution. rero.chfsu.edu This involves fragmenting the globin chain and analyzing the masses of the resulting peptides, which can then be mapped to the protein sequence to identify the altered region.
Bioinformatics Tools and Globin Databases for Variant Annotation and Analysis
Bioinformatics tools and specialized databases are crucial for the annotation and interpretation of hemoglobin variants.
Globin Gene Server (HbVar): This is a locus-specific database that provides comprehensive information on hemoglobin variants and thalassemia mutations. psu.edupsu.edu It includes details on the genetic mutation, protein change, clinical effects, and references for numerous hemoglobin variants, including rare ones like this compound. wikipedia.orgnih.gov
UniProt: The Universal Protein Resource is a comprehensive database of protein sequence and annotation data. The entry for human hemoglobin subunit beta (accession number P02023) lists known natural variants, including this compound, along with the specific amino acid change and any associated information. uniprot.org
OMIM (Online Mendelian Inheritance in Man): This is a catalog of human genes and genetic disorders. While it may not have a specific entry for every rare hemoglobin variant, it provides extensive information on the HBB gene and related conditions like beta-thalassemia, which is relevant for understanding the clinical context of hemoglobin variants. nih.gov
These databases serve as essential references for researchers and clinicians to verify the novelty of a detected variant, retrieve information on its potential clinical significance, and understand its molecular basis.
Interactions of Hemoglobin D Neath with Other Globin Variants and Genetic Modifiers
Comprehensive Analysis of Hemoglobin SD-Neath Disease
Hemoglobin SD-Neath disease arises from the compound heterozygous state where an individual inherits a gene for Hemoglobin S from one parent and a gene for Hemoglobin D-Neath from the other. This condition is a form of sickle cell disease. stjude.orgperinatalservicesbc.ca Although classified as a sickle cell disorder, Hemoglobin SD-Neath is generally considered to have a milder clinical presentation compared to homozygous Hemoglobin SS disease in many cases. wikipedia.orgwa.govascls.org However, the clinical course can be variable, and some individuals may still experience significant health problems. stjude.orgscielo.org.ar
Molecular Mechanisms Underlying the Interaction between Hemoglobin S and this compound
The interaction between Hemoglobin S and this compound is primarily driven by the polymerization of deoxygenated Hemoglobin S. This compound, like other Hemoglobin D variants, does not sickle on its own. jst.go.jpnih.gov However, in individuals with Hemoglobin SD-Neath, the presence of this compound can participate in or enhance the polymerization of Hemoglobin S molecules when oxygen levels are low. The amino acid change in this compound (β121 Glu→Ala) is at a position that is believed to encourage the interaction of Hemoglobin S molecules and subsequent polymerization. nih.gov This interaction contributes to the sickling of red blood cells, leading to vaso-occlusive events and other complications characteristic of sickle cell disease. perinatalservicesbc.canih.gov While the exact molecular mechanisms specific to the interaction between Hemoglobin S and this compound are still being studied, the general principle involves the participation of this compound in the sickling process initiated by Hemoglobin S. scielo.org.ar
Genetic Modifiers Impacting the this compound Phenotype
Beyond interactions with other structural variants like Hemoglobin S, the phenotype associated with this compound can be modulated by other genetic factors, notably Hereditary Persistence of Fetal Hemoglobin (HPFH) and co-inherited thalassemia mutations.
Role of Hereditary Persistence of Fetal Hemoglobin (HPFH) in Modulating this compound Interactions
Hereditary Persistence of Fetal Hemoglobin (HPFH) is a condition where the production of fetal hemoglobin (Hemoglobin F) continues into adulthood at higher-than-normal levels. nih.govnews-medical.net Hemoglobin F consists of two alpha-globin chains and two gamma-globin chains (α2γ2). news-medical.net Unlike Hemoglobin S and this compound, Hemoglobin F does not participate in the sickling process. nih.gov In individuals with sickle cell disorders, including Hemoglobin SD-Neath, elevated levels of Hemoglobin F can interfere with the polymerization of Hemoglobin S. nih.govnews-medical.net This interference is thought to dilute the concentration of Hemoglobin S (and likely this compound) within the red blood cell and/or directly inhibit the formation of Hemoglobin S polymers. nih.gov Therefore, co-inheritance of HPFH with this compound, particularly in the context of Hemoglobin SD-Neath, is expected to have a beneficial effect, leading to a milder clinical phenotype and reduced severity of symptoms. news-medical.netstjude.org The degree of amelioration depends on the level of Hemoglobin F production. nih.gov
Genetic Factors Influencing this compound Interactions with Alpha- and Beta-Thalassemias
Thalassemias are a group of inherited blood disorders characterized by reduced or absent production of globin chains. medscape.comnih.gov Alpha-thalassemia involves reduced alpha-globin chain synthesis, while beta-thalassemia involves reduced beta-globin chain synthesis. medscape.com
As discussed in section 6.1.2, co-inheritance of alpha-thalassemia with this compound (in the context of Hemoglobin SD-Neath) can lead to a milder phenotype due to reduced alpha-globin chain availability and consequently lower intracellular hemoglobin concentration. researchgate.netascls.org
Co-inheritance of this compound with beta-thalassemia can also result in a clinically significant condition, known as Hemoglobin D-beta-thalassemia. wikipedia.orgstjude.orgperinatalservicesbc.ca In beta-thalassemia, there is reduced production of normal beta-globin chains. medscape.com When a this compound gene is present along with a beta-thalassemia gene, the production of normal beta-globin is decreased, while the production of the variant this compound is also affected depending on the type of beta-thalassemia mutation (beta-zero or beta-plus). nih.gov This can lead to an imbalance in globin chain synthesis and potentially cause anemia and other hematological changes. nih.govperinatalservicesbc.caircmj.com The clinical severity of Hemoglobin D-beta-thalassemia can range from mild to moderate, depending on the specific beta-thalassemia mutation and the resulting levels of this compound and other hemoglobin types. wikipedia.orgwa.govircmj.com
Rare Compound Heterozygous States Involving this compound and Other Structural Hemoglobin Variants
While the interaction with Hemoglobin S is the most clinically significant compound heterozygous state involving this compound, it is possible for this compound to be inherited alongside genes for other rare structural hemoglobin variants. The clinical consequences of such combinations would depend on the specific properties of the co-inherited variant and its ability to interact with this compound or otherwise affect red blood cell function. Due to the rarity of this compound itself and the vast number of other potential hemoglobin variants, detailed research on specific rare compound heterozygous states involving this compound and variants other than Hemoglobin S or common thalassemias is limited in the provided search results. However, the general principle for assessing the potential severity of such combinations would involve understanding the functional consequences of each individual variant and predicting their combined effect on hemoglobin structure, function, and red blood cell integrity.
Future Directions and Emerging Research in Hemoglobin D Neath
Development of Advanced In Vitro and In Vivo Models for Studying Hemoglobin D-Neath Pathophysiology
Future research on this compound pathophysiology could benefit significantly from the development of advanced in vitro and in vivo models. While current research on hemoglobin variants utilizes in vitro studies, the creation of specific models for this compound would allow for detailed investigation into how the β121 Glu→Ala substitution affects hemoglobin structure, function, and red blood cell behavior under various physiological conditions. The development of in vivo models, such as genetically engineered mouse models carrying the HBB:c.365A>C mutation, could provide a platform to study the systemic effects of this compound, particularly in compound heterozygous states, and to evaluate potential therapeutic interventions in a living system. These models would be crucial for deciphering the precise mechanisms by which this compound contributes to clinical phenotypes when interacting with other globin variants.
Functional Characterization of Novel Protein-Protein Interactions Involving this compound
Understanding the protein-protein interactions involving this compound is a key area for future research. Hemoglobin, as a central protein in red blood cells, interacts with numerous other proteins that are involved in oxygen transport, cellular structure, and metabolism. While studies have begun to model interactions between hemoglobin variants (such as general Hemoglobin D) and other proteins, future work needs to specifically characterize interactions unique to this compound. Identifying novel protein partners of this compound could reveal pathways disrupted by the β121 Glu→Ala mutation, potentially explaining variations in clinical severity or identifying new targets for therapeutic intervention. Advanced proteomic techniques and interaction mapping studies are anticipated to play a significant role in this area.
Large-Scale Population Genomics and Epigenetic Studies of this compound
Large-scale population genomics and epigenetic studies are essential for a complete understanding of this compound. While some studies have examined beta-globin gene cluster haplotypes associated with other Hb D variants like Hb D-Los Angeles (Punjab), comprehensive genomic analysis specifically for populations carrying the this compound variant is needed. Such studies can help to trace the origin and migration patterns of the mutation and identify potential genetic modifiers that influence its clinical presentation. Furthermore, epigenetic studies, focusing on DNA methylation, histone modifications, and non-coding RNA regulation, could reveal how the expression of the HBB gene and other interacting genes is modulated in the presence of the this compound mutation. Integrating genomic and epigenetic data will provide a deeper insight into the molecular basis of phenotypic variability observed in individuals with this compound, particularly in complex genotypes.
Integration of Multi-Omics Data for a Holistic Understanding of this compound Biology
The integration of multi-omics data holds significant promise for a holistic understanding of this compound biology. Future research should aim to combine data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the molecular consequences of the β121 Glu→Ala mutation. Genomic data provides the blueprint, transcriptomics reveals gene expression patterns, proteomics details the protein landscape, and metabolomics offers insights into metabolic alterations. By integrating these layers of information, researchers can identify the complex interplay between genetic variations, gene expression, protein function, and metabolic pathways affected by this compound. This integrated approach can uncover novel biomarkers, therapeutic targets, and a more complete understanding of the disease mechanisms associated with this hemoglobin variant.
Q & A
Basic: What laboratory techniques are most effective for identifying hemoglobin D-Neath in clinical samples?
Methodological Answer:
this compound, a rare hemoglobin variant, requires a combination of techniques for accurate identification:
- Electrophoresis : Use cellulose acetate electrophoresis at alkaline pH (8.6) to separate hemoglobin variants, followed by citrate agar electrophoresis at acidic pH (6.0–6.2) to confirm migration patterns unique to Hb D-Neath .
- High-Performance Liquid Chromatography (HPLC) : Employ cation-exchange HPLC to quantify the variant’s retention time and compare it with reference databases for Hb D .
- Genetic Sequencing : Perform Sanger sequencing of the β-globin gene (HBB) to identify the specific mutation (e.g., codon 121 GAA→CAA) responsible for Hb D-Neath .
Data Consideration : Cross-validate results using at least two methods to minimize measurement errors, as digital preference (e.g., rounding) and instrument variability can skew results .
Advanced: How should researchers design experiments to assess the oxygen-binding affinity of this compound compared to wild-type hemoglobin?
Methodological Answer:
- Experimental Setup :
- Oxygen Dissociation Curves : Use tonometry to equilibrate purified Hb D-Neath and wild-type Hb with varying oxygen partial pressures (pO₂). Measure oxygen saturation via spectrophotometry .
- Control Variables : Maintain consistent pH (7.4), temperature (37°C), and 2,3-DPG levels to mimic physiological conditions .
- Data Analysis :
- Calculate P₅₀ (pO₂ at 50% saturation) and Hill coefficients to quantify cooperativity.
- Use paired t-tests to compare means between variants, ensuring statistical power ≥0.8 to detect clinically significant differences (α=0.05) .
Challenge : Account for batch effects in protein purification by replicating experiments across multiple donor samples .
Basic: What epidemiological factors should be prioritized when studying the global prevalence of this compound?
Methodological Answer:
- Sampling Strategy :
- Data Collection :
Advanced: How can researchers resolve discrepancies in reported clinical manifestations of Hb D-Neath carriers?
Methodological Answer:
- Hypothesis Testing :
- Statistical Approaches :
Basic: What ethical considerations are critical when recruiting participants for Hb D-Neath genetic studies?
Methodological Answer:
- Participant Selection :
- Clearly define inclusion criteria (e.g., confirmed Hb D-Neath carriers) and exclude vulnerable groups (e.g., minors without guardian consent) .
- Ensure anonymization of genetic data to comply with GDPR or local regulations .
- Informed Consent :
- Disclose risks of genetic stigmatization and clarify data-sharing policies for secondary research .
Advanced: How can molecular dynamics simulations enhance understanding of Hb D-Neath’s structural stability?
Methodological Answer:
- Simulation Design :
- Use X-ray crystallography or cryo-EM structures of Hb D-Neath as input for all-atom molecular dynamics (MD) simulations .
- Compare free energy landscapes of wild-type Hb and Hb D-Neath to identify destabilizing mutations .
- Validation :
- Correlate simulation results with experimental data (e.g., thermal denaturation assays) to confirm predictive accuracy .
Basic: What statistical methods are appropriate for analyzing Hb D-Neath’s association with hemolytic anemia?
Methodological Answer:
- Study Design :
- Use a case-control design with matched controls for age, sex, and ethnicity .
- Analysis :
| Variable Type | Test | Use Case |
|---|---|---|
| Categorical | Chi-square/Fisher’s | Association with anemia |
| Continuous | T-test/ANOVA | Hemoglobin level differences |
| Survival | Cox proportional hazards | Time-to-event outcomes (e.g., crises) |
Advanced: How can researchers optimize CRISPR-Cas9 protocols to model Hb D-Neath in cellular systems?
Methodological Answer:
- Guide RNA Design :
- Target the HBB codon 121 region using specificity-validated sgRNAs to minimize off-target edits .
- Validation :
- Perform Sanger sequencing and HPLC to confirm the mutation and quantify variant expression .
- Functional Assays :
- Measure erythrocyte deformability via ektacytometry to assess phenotypic impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
